N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
Description
N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a central 1,3,5-triazine-2,4-diamine core. At the N2 and N4 positions, it features bulky 3,4-dimethylphenyl substituents, which confer steric hindrance and influence electronic properties.
Properties
IUPAC Name |
2-N,4-N-bis(3,4-dimethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6/c1-15-7-9-19(13-17(15)3)24-21-26-22(25-20-10-8-16(2)18(4)14-20)28-23(27-21)29-11-5-6-12-29/h7-10,13-14H,5-6,11-12H2,1-4H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXTPFLKPCMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of 3,4-dimethylphenyl groups: This step involves the substitution of hydrogen atoms on the triazine ring with 3,4-dimethylphenyl groups using suitable reagents and catalysts.
Attachment of the pyrrolidinyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,3,5-triazine-2,4-diamine derivatives, focusing on substituent variations and their implications for physicochemical properties and applications.
Substituent Analysis and Structural Analogues
Table 1: Key Structural Features of Comparable Triazine-diamine Derivatives
Key Differences and Implications
In contrast, isopropyl substituents in Prometryn and Fluor草净 reduce steric hindrance, favoring herbicide activity by enabling interaction with plant enzymes . Chlorophenyl () and trifluoropropan-2-yl (Vorasidenib) groups introduce electron-withdrawing effects, critical for Vorasidenib’s inhibition of cancer-related enzymes .
Position 6 Substituents :
- The pyrrolidin-1-yl group in the target compound offers hydrogen-bonding capability and improved solubility compared to methylthio or difluoromethylthio groups in herbicides. For example, Prometryn’s methylthio group contributes to its lipophilicity, aiding membrane penetration in plants .
- Thiazolylthio (UTA1inh-C1) and chloropyridinyl (Vorasidenib) substituents introduce heterocyclic motifs, broadening applications to catalysis or targeted therapies .
Physicochemical Properties: Molecular weight and solubility trends correlate with substituent polarity. The target compound’s pyrrolidine moiety may improve aqueous solubility compared to Prometryn’s methylthio group, which is more hydrophobic .
Biological Activity
N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 365.49 g/mol. Its structure features a triazine core substituted with two 3,4-dimethylphenyl groups and a pyrrolidine moiety. This unique arrangement is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the triazine ring followed by the introduction of the pyrrolidine and dimethylphenyl substituents.
Synthetic Route Overview
- Formation of Triazine Core : Reaction of appropriate amines with chlorinated triazines.
- Substitution Reactions : Introduction of 3,4-dimethylphenyl groups via nucleophilic substitution.
- Finalization : Purification through recrystallization or chromatography.
Antitumor Activity
Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A study evaluated the compound against several cancer cell lines including melanoma and breast cancer. The results demonstrated:
- Melanoma (MALME-3 M) : GI(50) = M
- Breast Cancer (MCF-7) : TGI = M
These findings suggest a strong potential for development as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell survival.
- Receptor Modulation : Interaction with growth factor receptors could alter signaling pathways involved in cell proliferation.
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Targets key metabolic enzymes in cancer cells |
| Receptor Modulation | Alters signaling through growth factor receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
